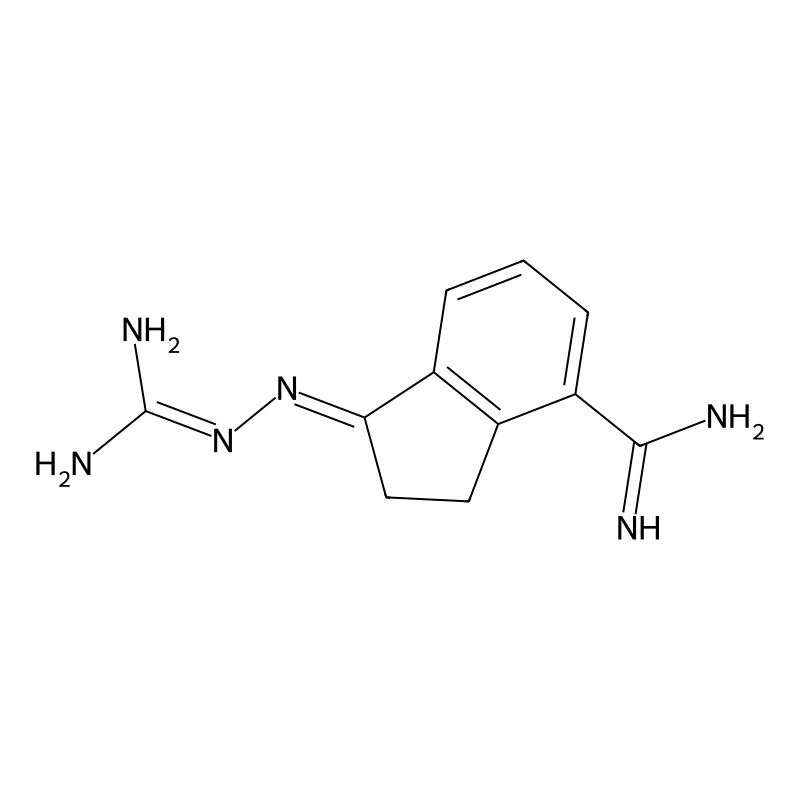Sardomozide

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Sardomozide, also known as CGP 48664 or SAM-486A, is a small molecule compound that acts as a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC). This enzyme is crucial in the polyamine biosynthesis pathway, which is essential for cellular growth and differentiation. Sardomozide has gained significant attention in research due to its broad-spectrum antiproliferative and antitumor activities, making it a candidate for cancer therapies .
- Oxidation: This process can yield several oxidized derivatives of sardomozide under specific conditions using agents such as hydrogen peroxide and potassium permanganate.
- Reduction: Sardomozide can be reduced to produce different forms with altered biological activities, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: The compound can participate in substitution reactions where functional groups are replaced, allowing modifications to its properties .
Common Reagents and Conditions- Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
- Reducing Agents: Sodium borohydride, lithium aluminum hydride.
- Substitution Reagents: Halogens, alkylating agents.
Major Products
The reactions involving sardomozide can lead to various derivatives with different biological activities and chemical properties. These derivatives are often explored for potential therapeutic applications .
Sardomozide primarily exerts its biological effects by inhibiting SAMDC, which leads to a reduction in polyamine levels within cells. Polyamines are vital for cell proliferation and survival; thus, their depletion results in cell growth arrest and apoptosis in cancer cells. Research indicates that sardomozide has significant antiproliferative effects against various tumor cell lines, highlighting its potential as an anticancer agent .
Sardomozide can be synthesized through a multi-step process that includes:
- Formation of the Core Structure: Initial condensation reactions form the core structure of the compound.
- Functional Group Modifications: Subsequent steps introduce and modify functional groups to achieve desired properties.
- Purification: Techniques such as recrystallization or chromatography are employed to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the synthesis process is scaled up with optimized conditions (temperature, pressure, solvent systems) to maximize yield while minimizing impurities. Continuous flow reactors and automated synthesis platforms are often utilized for efficiency and reproducibility .
Sardomozide has diverse applications across several fields:
- Chemistry: Used as a tool compound to study polyamine biosynthesis regulation.
- Biology: Employed in cell biology research to investigate polyamines' roles in growth and differentiation.
- Medicine: Investigated for its potential use in cancer therapy due to its antiproliferative properties.
- Industry: Utilized in developing new pharmaceuticals and quality control processes .
Studies have demonstrated that sardomozide can synergistically enhance the effects of other anticancer agents, particularly in cancer cells deficient in methylthioadenosine phosphorylase (MTAP). This combination therapy approach has shown promise in enhancing cell growth inhibition and inducing apoptosis . Furthermore, sardomozide's ability to significantly reduce intracellular polyamine concentrations positions it as a critical component in cancer treatment regimens targeting polyamine metabolism .
Several compounds exhibit similar mechanisms or structures to sardomozide:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Synucleozid dihydrochloride | SAMDC inhibitor | Similar potency but different structural features |
| PreQ1 dihydrochloride | Different mechanism | Used in similar research applications |
| BD 1063 dihydrochloride | Different biological targets | Shares structural similarities but distinct targets |
Sardomozide stands out due to its high potency and selectivity for SAMDC. Its unique ability to significantly reduce polyamine levels makes it a valuable tool for both basic and applied research in cancer biology .








